2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide 2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685820
InChI: InChI=1S/C15H23N3O3S/c1-10-13(14(20)17-12-6-4-5-7-12)22-15(16-10)18(11(2)19)8-9-21-3/h12H,4-9H2,1-3H3,(H,17,20)
SMILES: CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2CCCC2
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol

2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC9685820

Molecular Formula: C15H23N3O3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C15H23N3O3S
Molecular Weight 325.4 g/mol
IUPAC Name 2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C15H23N3O3S/c1-10-13(14(20)17-12-6-4-5-7-12)22-15(16-10)18(11(2)19)8-9-21-3/h12H,4-9H2,1-3H3,(H,17,20)
Standard InChI Key HCIAFTNRQUZGGH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2CCCC2
Canonical SMILES CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2CCCC2

Introduction

Potential Biological Activities

While specific studies on 2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide are not available, thiazole derivatives are known for their broad range of biological activities. These include:

  • Antimicrobial Activity: Thiazoles have been shown to exhibit antibacterial and antifungal properties, often through mechanisms involving interference with microbial enzymes or membrane disruption .

  • Anti-inflammatory Activity: Some thiazole derivatives have demonstrated anti-inflammatory effects, potentially useful in treating conditions like asthma or arthritis .

  • Antioxidant Activity: Although less common, certain thiazole compounds have been found to possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves condensation reactions between appropriate precursors. For 2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide, synthesis might involve the reaction of a thiazole-5-carboxylic acid derivative with an appropriate amine, followed by acetylation and methoxyethylation steps.

Characterization of such compounds is typically performed using spectroscopic techniques like NMR, IR, and MS to confirm the structure and purity of the synthesized compound.

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